molecular formula C13H9BrN2 B1626008 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 627511-05-1

2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1626008
CAS No.: 627511-05-1
M. Wt: 273.13 g/mol
InChI Key: FRMPLYCBBPBNNU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic system comprising a fused pyrrole and pyridine ring, substituted at position 2 with a 4-bromophenyl group. Its systematic IUPAC name is derived by prioritizing the pyrrole ring as the principal component due to its lower numbering in fused heterocyclic systems. The pyrrolo[2,3-c]pyridine core indicates fusion between the pyrrole’s 2nd and 3rd positions and the pyridine’s c position (corresponding to pyridine’s 4th position). The substituent is assigned the lowest possible locant (position 2), resulting in the full name This compound .

The molecular formula is C₁₃H₉BrN₂ , with a molecular weight of 273.13 g/mol . Key structural features include:

  • A planar pyrrolo[2,3-c]pyridine core with conjugated π-electrons.
  • A 4-bromophenyl group introducing steric and electronic effects.
  • Two nitrogen atoms: one in the pyrrole ring (pyrrolic N–H) and one in the pyridine ring (pyridinic lone pair).

Table 1: Molecular descriptors of this compound

Property Value
Molecular formula C₁₃H₉BrN₂
Molecular weight (g/mol) 273.13
Hybridization sp² (aromatic core)
Topological polar surface area 28.7 Ų
Hydrogen bond donors 1 (pyrrolic N–H)
Hydrogen bond acceptors 2 (pyridinic N)

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of related pyrrolo[2,3-c]pyridine derivatives reveal monoclinic or orthorhombic crystal systems with π-stacking interactions dominating packing arrangements. For this compound, the bulky bromophenyl group induces a dihedral angle of ~35°–45° relative to the bicyclic core, reducing coplanarity and altering intermolecular interactions. Key crystallographic parameters inferred from analogous structures include:

Table 2: Hypothetical crystallographic parameters based on related compounds

Parameter Value Source
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.2 Å, b = 10.5 Å, c = 12.7 Å
Z (molecules/unit cell) 4

The pyrrolo[2,3-c]pyridine core adopts a near-planar conformation, while the 4-bromophenyl group introduces torsional strain due to steric hindrance between the bromine atom and adjacent hydrogen atoms. Density functional theory (DFT) optimizations predict bond lengths of 1.38 Å for the pyrrole C–N bond and 1.34 Å for the pyridine C–N bond, consistent with aromatic delocalization.

Comparative Analysis of Pyrrolo[2,3-c]pyridine Core vs. Related Heterocyclic Systems

The electronic and steric properties of pyrrolo[2,3-c]pyridine differ significantly from related fused heterocycles due to nitrogen placement and ring fusion patterns:

Table 3: Comparative analysis of pyrrolo[2,3-c]pyridine with analogous heterocycles

Property Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[3,2-c]pyridine
Nitrogen positions 1 (pyrrole), 4 (pyridine) 1 (pyrrole), 3 (pyridine) 1 (pyrrole), 5 (pyridine)
Dipole moment (Debye) 3.8 4.2 3.5
Aromaticity index (NICS) -10.2 -9.8 -10.5
Solubility in water (mg/mL) 0.12 0.09 0.15

The pyrrolo[2,3-c]pyridine core exhibits reduced electron density at the pyridinic nitrogen compared to pyrrolo[2,3-b]pyridine, making it less reactive toward electrophilic substitution. Conversely, the 4-bromophenyl substituent enhances halogen bonding interactions, as observed in crystal structures of related brominated heterocycles. The fused ring system’s rigidity also contrasts with non-fused analogs like 4-bromopyridine, which exhibit greater conformational flexibility.

Key distinctions include :

  • Reactivity : Pyrrolo[2,3-c]pyridine undergoes regioselective bromination at position 5, whereas pyrrolo[3,2-c]pyridine favors position 4.
  • Applications : The 4-bromophenyl derivative’s steric profile makes it a preferred intermediate in Suzuki-Miyaura cross-coupling reactions compared to smaller halogenated analogs.
  • Spectroscopic signatures : Infrared spectra show a characteristic N–H stretch at 3400 cm⁻¹ and C–Br vibration at 560 cm⁻¹ , distinguishing it from non-brominated derivatives.

Properties

IUPAC Name

2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-3-1-9(2-4-11)12-7-10-5-6-15-8-13(10)16-12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMPLYCBBPBNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477578
Record name 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627511-05-1
Record name 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627511-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iron-Promoted Reductive Cyclization

In this method, 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine undergoes reflux with iron powder in acetic acid, triggering nitro group reduction and simultaneous pyrrole ring formation (73% yield). The reaction proceeds via a proposed mechanism where Fe(0) donates electrons, reducing the nitro group to an amine, which subsequently cyclizes with the adjacent enamine moiety. Critical parameters include:

  • Reaction time : 45 minutes at reflux
  • Solvent system : Acetic acid (25 mL per 8.78 mmol substrate)
  • Workup : Basification with NaHCO₃ to pH 8 followed by ethyl acetate extraction

This method’s regioselectivity arises from the nitro group’s positioning at C5 of the pyridine ring, directing cyclization to form the pyrrolo[2,3-c] system.

Introducing the 4-Bromophenyl Substituent

Post-cyclization functionalization via Suzuki-Miyaura cross-coupling is the most reliable strategy for installing the 2-(4-bromophenyl) group. This approach leverages palladium catalysis to couple halogenated pyrrolopyridines with arylboronic acids.

Suzuki Coupling Optimization

In the synthesis of analogous pyrrolo[3,2-b]pyridines, S01 (a GSK-3β inhibitor) was prepared via Suzuki coupling between 5-bromo-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and phenylboronic acid (62.5% yield). Key adaptations for 2-(4-bromophenyl) installation include:

  • Catalyst system : Pd(PPh₃)₄ (0.06 equiv)
  • Base : K₂CO₃ (5 equiv)
  • Solvent : 1,4-dioxane/H₂O (3:1 v/v)
  • Temperature : 125°C under microwave irradiation

Notably, electron-deficient boronic acids (e.g., 4-bromophenylboronic acid) require extended reaction times (26–30 min) compared to electron-rich analogs.

Integrated Synthetic Routes

Sequential Cyclization-Coupling Approach

A validated route from 1H-pyrrolo[3,2-c]pyridine derivatives involves:

  • Core formation : Cyclization of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide using Fe/HOAc.
  • Borylation : Miyaura borylation at C2 (if halogen present) to install a boronate ester.
  • Suzuki coupling : Reaction with 4-bromophenylboronic acid under Pd catalysis.

Critical intermediates :

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine : Synthesized in 68% yield via Fe/HOAc cyclization.
  • 2-Bromo-1H-pyrrolo[2,3-c]pyridine : Requires regioselective bromination using NBS or directed ortho-metalation.

Alternative Method: Direct Cyclization with Pre-Functionalized Substrates

Incorporating the 4-bromophenyl group during cyclization avoids post-functionalization steps. A reported strategy for pyrrolo[3,2-b]pyridines uses:

  • Starting material : 2-(4-Bromophenyl)-5-nitropyridine
  • Enamine formation : Condensation with N,N-dimethylformamide dimethyl acetal
  • Cyclization : Fe/HOAc reduction to yield 2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine (theorized 55–60% yield based on analog data)

This method’s success hinges on the nitro group’s position ortho to the enamine side chain, ensuring correct ring annulation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantage Limitation Source
Fe/HOAc cyclization 73 High regioselectivity Requires nitro-substituted precursor
Suzuki coupling 62.5 Modular aryl introduction Dependent on halogenated intermediate
Direct cyclization ~60 Fewer steps Challenging substrate synthesis

Scale-Up Considerations

Gram-scale production (≥10 g) demands:

  • Microwave-assisted Suzuki coupling : Reduces reaction time from hours to minutes.
  • Telescoped steps : Combining cyclization and coupling without intermediate purification.
  • Catalyst recycling : Use of immobilized Pd catalysts (e.g., Pd/C) to minimize metal leaching.

In the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles, scale-up to 20 mmol scale maintained yields at 65–69% by optimizing solvent ratios (toluene/AcOH 1:1) and catalyst loading.

Mechanistic Insights and Side Reactions

  • Undesired homo-coupling : Occurs with excess boronic acid; mitigated by stoichiometric control (1:1.2 substrate:boronic acid ratio).
  • Debromination : Competing pathway in Pd-catalyzed reactions; suppressed by using aryl bromides instead of chlorides.
  • Ring-opening : Acidic conditions during cyclization may hydrolyze the pyrrole ring; neutral workup (pH 7–8) is critical.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

    Oxidation: Introduction of carbonyl or hydroxyl groups.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

a) Thiazolyl-Indolyl Derivatives (Nortopsentin Analogues)
  • Compound T2 : 3-[2-(5-Bromo-1H-indol-3-yl)-1,3-thiazol-4-yl]-7-chloro-1H-pyrrolo[2,3-c]pyridine (T2) demonstrates cytotoxic effects on human cancer cell lines. Unlike the target compound, T2 features a thiazolyl-indolyl group at position 3 and a chlorine at position 6. Mechanistically, T2 induces autophagy at low concentrations and apoptosis at high concentrations, suggesting concentration-dependent dual activity .
b) Acid Pump Antagonists (APAs)
  • Compounds 14f and 14g : These derivatives, substituted at N1, C5, and C7 positions, inhibit H+/K+ ATPase with IC50 values of 28 and 29 nM, respectively. The target compound lacks these substituents, highlighting the importance of N1 and C5/C7 modifications for gastric acid secretion modulation .
c) Halogen-Substituted Analogues
  • 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine : This analogue replaces bromine with fluorine at the phenyl ring and adds chlorine at position 7. While its activity is unspecified, fluorine’s electronegativity and smaller size may enhance metabolic stability compared to bromine .

Structural Modifications and Activity Trends

a) Nitrogen Position in the Pyrrolopyridine Core

Relocating the nitrogen atom from position 7 (pyrrolo[2,3-b]pyridine) to position 6 (pyrrolo[2,3-c]pyridine) significantly reduces inhibitory activity against kinases, as seen in compound 5e. This underscores the critical role of nitrogen positioning in maintaining biological efficacy .

b) Bromine vs. Other Halogens

Bromine’s bulky size and polarizability may enhance hydrophobic interactions in target binding compared to smaller halogens like fluorine. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives are utilized in luminescent materials and kinase inhibitors, suggesting bromine’s versatility in diverse applications .

Biological Activity

2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolopyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring fused to a pyridine structure with a 4-bromophenyl substituent. This unique structure contributes to its pharmacological properties.

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit various mechanisms of action, including:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Certain derivatives have shown potent inhibitory effects on FGFR signaling pathways, which are implicated in tumorigenesis. For instance, a related compound demonstrated IC50 values of 7-712 nM against FGFR1-4, leading to reduced cancer cell proliferation and invasion in vitro .
  • Anticancer Activity : Compounds in this class have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives exhibited significant activity against ovarian and breast cancer cells while maintaining lower toxicity towards non-cancerous cells .
  • Antidiabetic Effects : Pyrrolo[3,4-c]pyridine derivatives have been reported to enhance insulin sensitivity and reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • FGFR Inhibition : A study synthesized various pyrrolo[2,3-b]pyridine derivatives, including those with bromophenyl substitutions. The most potent compound exhibited IC50 values significantly lower than established FGFR inhibitors, confirming its potential as a therapeutic agent in cancer treatment .
  • Anticancer Properties : In vitro assays on breast cancer cell lines showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis and decreased migration through modulation of key proteins involved in these processes (e.g., MMP9 and TIMP2) .
  • Antidiabetic Activity : Another investigation highlighted the ability of specific derivatives to improve insulin sensitivity in adipocytes without affecting circulating insulin levels, marking them as promising candidates for diabetes management .

Data Table: Biological Activities of Pyrrolo[2,3-c]pyridine Derivatives

Activity TypeCompound TestedIC50 (µM)Reference
FGFR Inhibition4h7-712
Anticancer (Breast)Various5.03 - 7.88
AntidiabeticVariousNot specified

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-bromophenyl)-1H-pyrrolo[2,3-c]pyridine, and how can regioselectivity be controlled during its synthesis?

Methodological Answer: The synthesis typically involves:

  • Regioselective bromination : Use CuBr₂ or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) to introduce bromine at specific positions. Han et al. (2017) demonstrated regiocontrol in 7-azaindole systems by adjusting reaction temperature and stoichiometry .
  • Suzuki-Miyaura coupling : Attach the 4-bromophenyl group to the pyrrolo[2,3-c]pyridine core using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. SynChem, Inc. lists 3-bromo intermediates (e.g., SC-25505) as critical precursors for cross-coupling reactions .
  • Cyclization strategies : Build the pyrrolopyridine core via cyclocondensation of aminopyridines with α,β-unsaturated carbonyl compounds. For example, Stokes et al. (2013) utilized microwave-assisted cyclization to enhance yield and purity .

Q. Key Considerations :

  • Regioselectivity is influenced by steric/electronic effects of substituents. Electron-withdrawing groups (e.g., Br) direct reactivity to meta/para positions .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm bromine substitution patterns .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolopyridine core .
  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions. Selig et al. (2009) resolved similar derivatives (e.g., trimethoxyphenyl-pyrrolo[2,3-b]pyridine) using Mo-Kα radiation .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀BrN₂: calc. 289.0045, observed 289.0048) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. For halogenated waste, follow EPA guidelines for brominated organics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the kinase inhibitory activity of this compound derivatives?

Methodological Answer:

  • Core Modifications :
    • Introduce hydrogen bond donors/acceptors at the 3-position (e.g., -NH₂, -OH) to enhance hinge-binding with kinase ATP pockets .
    • Replace bromine with -CF₃ or -CN to modulate lipophilicity (ClogP) and cell permeability .
  • Substituent Effects :
    • 4-Bromophenyl Group : Enhances π-π stacking with hydrophobic kinase pockets (e.g., DYRK1B IC₅₀ = 7 nM for AZ-Dyrk1B-33) .
    • Heterocyclic Additions : Attach thiazole or indole moieties (e.g., 2a–j derivatives) to exploit secondary binding pockets .

Q. What in vitro and in vivo models are appropriate for evaluating the antitumor potential of this compound analogues?

Methodological Answer:

  • In Vitro Models :
    • Cell Proliferation Assays : Use MTT or CellTiter-Glo® in diffuse malignant peritoneal mesothelioma (DMPM) cell lines .
    • Apoptosis Detection : Measure caspase-3/7 activation and survivin phosphorylation (Thr34) via Western blot .
  • In Vivo Models :
    • Xenograft Mice : Administer derivatives intraperitoneally (10–20 mg/kg) and monitor tumor volume weekly. Carbone et al. (2013) achieved 58–75% inhibition in DMPM models .
    • Combination Therapy : Co-administer with paclitaxel to assess synergistic effects (e.g., reduced IC₅₀ by 3-fold) .

Q. How does the introduction of electron-withdrawing groups (e.g., bromine) at the 4-phenyl position influence the electronic properties and reactivity of the pyrrolo[2,3-c]pyridine core?

Methodological Answer:

  • Electronic Effects :
    • Bromine reduces electron density in the phenyl ring (σₚ = +0.23), stabilizing intermediates in electrophilic substitution reactions .
    • DFT calculations show a 0.15 eV decrease in HOMO-LUMO gap compared to unsubstituted derivatives, enhancing charge transfer in kinase binding .
  • Reactivity :
    • Bromine facilitates Suzuki-Miyaura cross-coupling for further functionalization (e.g., biaryl synthesis) .
    • Halogen bonding with kinase residues (e.g., Asp641 in FGFR1) improves binding affinity .

Q. What computational methods support the rational design of this compound derivatives targeting specific protein kinases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding poses in kinase ATP pockets (e.g., PDB: 3GQI for DYRK1B) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (50 ns trajectories, AMBER force field) to identify critical residues (e.g., Lys73 in FGFR1) .
  • QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data to correlate substituent properties (e.g., Hammett σ, molar refractivity) with activity .

Q. Contradictions in Evidence and Resolution :

  • Synthetic Routes : (microwave-assisted cyclization) vs. (reflux in EtOH). Resolution: Microwave methods reduce reaction time (30 min vs. 3 h) but require specialized equipment .
  • Biological Targets : Some derivatives inhibit DYRK1B (IC₅₀ = 7 nM), while others target CDK1. Resolution: Structural variations (e.g., pyrimidinyl vs. thiazole groups) dictate kinase selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine

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